![molecular formula C25H25N3OS3 B11143825 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11143825.png)
3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a thiazolone ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolone ring and the pyrazole ring, followed by the introduction of the isopropyl and propylsulfanyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolone ring can be reduced to form alcohols.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation, but often involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and temperatures ranging from -78°C to reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols. Substitution reactions can introduce a wide variety of functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds similar to 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one exhibit promising anticancer properties. The structural diversity allows for modifications that can enhance efficacy against various cancer cell lines. For example, derivatives of pyrazole compounds have been shown to possess significant cytotoxic effects against tumor cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of similar thiazole and pyrazole derivatives. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve interference with microbial cell wall synthesis or disruption of metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several synthetic pathways, often involving multi-step reactions that highlight the versatility of thiazole and pyrazole chemistry. Modifications to the core structure can yield derivatives with altered biological activities or enhanced pharmacological profiles.
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine | Pyrazole ring with fluorophenyl substituent | Anticancer activity |
3-Methyl-1-phenyldihydropyrimidinone | Contains a methyl group and phenyl ring | Antimicrobial properties |
2-Amino-thiazoles | Thiazole core with amino group | Antimicrobial and anticancer activities |
Case Study 1: Anticancer Activity
In a study focusing on thiazole derivatives, researchers synthesized a series of compounds based on the thiazole-pyrazole framework. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that modifications to the substituents significantly influenced the cytotoxicity profiles .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of substituted pyrazoles against clinical strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific target, but often involve the formation of covalent or non-covalent bonds between the compound and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
- 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
- 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(butylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
Uniqueness
What sets 3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one apart from similar compounds is its specific combination of functional groups and substituents. The presence of the isopropyl and propylsulfanyl groups, along with the thioxo and pyrazole rings, gives it unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-isopropyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₈H₁₈N₂S₂O, indicating the presence of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. The compound's structure includes a thiazole ring and a pyrazole moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound's structure can be broken down as follows:
Component | Description |
---|---|
Thiazole Ring | Provides a framework for biological activity, often associated with antimicrobial and anticancer properties. |
Pyrazole Moiety | Known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects. |
Substituents | The presence of propylsulfanyl and isopropyl groups enhances lipophilicity and may improve bioavailability. |
Anticancer Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activity. Notably, this compound may possess anticancer properties due to its ability to induce cytotoxicity in cancer cell lines.
In a related study of compounds featuring similar thiazole and pyrazole structures, significant cytotoxic effects were observed against various cancer cell lines, including MCF-7 (human breast cancer cells). The synthesized compounds demonstrated higher cytotoxicity than the reference drug Tamoxifen, indicating promising potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial activity. Similar compounds have been shown to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. The thiazole and pyrazole rings are often linked to such activities due to their ability to interact with microbial cell membranes or inhibit essential enzymes.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Interfering with critical enzymes involved in cell proliferation.
- Membrane Disruption : Altering the integrity of microbial cell membranes.
Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of structurally similar compounds on MCF-7 cells used the MTT assay to measure cell viability. Results indicated that several derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells .
Antimicrobial Testing
Research on related thiazole and pyrazole derivatives demonstrated their effectiveness against various bacterial strains. For example, compounds exhibiting similar substituents showed inhibition zones on agar plates against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this thiazolone-pyrazole hybrid?
- Methodology : The compound can be synthesized via condensation reactions. For example, refluxing a pyrazole-4-carbaldehyde derivative (e.g., 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde) with 3-isopropyl-2-thioxo-1,3-thiazolan-4-one in ethanol or DMF under acidic/basic conditions (e.g., sodium acetate). Monitoring by TLC and recrystallization from ethanol-DMF mixtures ensures purity .
- Key Considerations : Solvent polarity impacts reaction kinetics; ethanol is preferred for milder conditions, while DMF accelerates reactivity. Reaction time (~2–6 hours) and stoichiometric ratios (1:1.2 molar excess of aldehyde) are critical for yield optimization .
Q. How can the Z-configuration of the methylidene group be confirmed experimentally?
- Methodology : Use X-ray crystallography for definitive stereochemical assignment. The SHELX software suite is widely employed for structure refinement, with hydrogen bonding and π-π stacking interactions aiding in validating the geometry .
- Alternative Methods : NMR spectroscopy (¹H and NOESY) can infer configuration. For Z-isomers, deshielding of the thiazolone carbonyl group (δ ~170–175 ppm in ¹³C NMR) and specific NOE correlations between the pyrazole and thiazolone moieties are observed .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- FT-IR : Confirm the presence of C=O (thiazolone, ~1680 cm⁻¹) and C=S (~1250 cm⁻¹) stretches .
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm for pyrazole and phenyl groups) and methylidene protons (δ ~7.5–8.0 ppm for Z-configuration) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can computational tools elucidate noncovalent interactions influencing the compound’s stability?
- Methodology : Use Multiwfn to analyze electron density (e.g., reduced density gradient, RDG) and visualize van der Waals interactions, hydrogen bonds, and steric effects. The NCI (Non-Covalent Interaction) index quantifies interaction strengths, with isosurface plots highlighting stabilizing forces between the pyrazole and thiazolone rings .
- Case Study : RDG analysis of analogous compounds shows intramolecular CH-π interactions between the isopropyl group and phenyl rings, enhancing conformational rigidity .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Approach :
Data Quality : Ensure high-resolution data (<1.0 Å) to reduce ambiguity in electron density maps .
Validation Tools : Use SHELXL’s R1/wR2 metrics and check for overfitting via the GooF (Goodness-of-Fit) parameter. Discrepancies in thermal parameters (e.g., Ueq > 0.1 Ų) may indicate disordered solvent molecules .
Cross-Validation : Compare bond lengths/angles with similar structures (e.g., pyrazole-thiazolone hybrids in CSD/CCDC databases) .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- DOE (Design of Experiments) : Apply response surface methodology to test variables: temperature (80–120°C), solvent (ethanol vs. DMF), and catalyst (e.g., piperidine vs. acetic acid). ANOVA identifies temperature as the most significant factor (>70% contribution) .
- Green Chemistry : Flow chemistry systems (e.g., microreactors) improve heat/mass transfer, reducing reaction time by 50% and byproduct formation .
Q. How do substituents on the pyrazole ring affect biological activity?
- SAR Study :
- Replace the 4-(propylsulfanyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Assays : Test antimicrobial activity (MIC against Gram+/Gram− bacteria) and correlate with Hammett σ values. Sulfanyl groups enhance lipophilicity, improving membrane penetration .
Properties
Molecular Formula |
C25H25N3OS3 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3OS3/c1-4-14-31-21-12-10-18(11-13-21)23-19(16-27(26-23)20-8-6-5-7-9-20)15-22-24(29)28(17(2)3)25(30)32-22/h5-13,15-17H,4,14H2,1-3H3/b22-15- |
InChI Key |
MHBUWPYRJXQSRT-JCMHNJIXSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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